1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)14-3-5-17(6-4-14)24-12-16(11-18(24)25)20-22-19(23-26-20)15-7-9-21-10-8-15/h3-10,13,16H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYUDUQGINDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular structure of the compound can be described as follows:
- Molecular Formula: C22H22N4O
- Molecular Weight: 366.44 g/mol
- CAS Number: 6312-22-7
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including anticancer effects. The specific compound under consideration has been evaluated for its cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effectiveness of this compound against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate) | 0.67 | |
| HCT-116 (Colon) | 0.80 | |
| ACHN (Renal) | 0.87 | |
| MDA-MB-435 (Melanoma) | 6.82 | |
| T-47D (Breast) | 34.27 |
These values indicate that the compound demonstrates potent cytotoxic activity, particularly against prostate and colon cancer cell lines.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells, leading to reduced viability.
- Targeting Specific Kinases: Research suggests that it may inhibit key signaling pathways involved in cancer progression, such as EGFR and Src kinases, enhancing its anticancer potential .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical reaction conditions?
The synthesis involves multi-step routes, including cyclization to form the oxadiazole ring. A common approach is the condensation of amidoximes with activated carbonyl derivatives under anhydrous conditions. For example, refluxing with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol ensures purity . Key conditions include stoichiometric control, inert atmospheres, and post-synthesis purification via column chromatography or recrystallization.
Q. How can researchers validate the structural integrity of this compound after synthesis?
Use 1H/13C NMR to confirm functional groups (e.g., pyrrolidinone carbonyl, oxadiazole protons) and high-resolution mass spectrometry (HRMS) for molecular weight verification. For solid-state conformation, X-ray crystallography refined with SHELXL (via SHELX suite) resolves stereochemical details and crystallographic disorder .
Q. What analytical techniques are essential for assessing purity and stability?
HPLC-UV/Vis (≥95% purity), elemental analysis (C, H, N), and thermogravimetric analysis (TGA) for thermal stability. Storage at -20°C under argon in amber vials prevents degradation, as recommended for structurally similar pyrrolidinone derivatives .
Q. Which in vitro models are suitable for preliminary neuropharmacological screening?
Screen against neuronal cell lines (e.g., SH-SY5Y) or primary cultures for targets like NMDA or GABA receptors. Structurally analogous compounds (e.g., pyridinyl-oxadiazole derivatives) show activity in CNS-related assays, suggesting similar pathways .
Q. How should researchers handle spectroscopic data discrepancies in complex regions (e.g., overlapping proton signals)?
Employ 2D NMR techniques (COSY, HSQC) to resolve overlaps. Compare with computational predictions (e.g., DFT-calculated chemical shifts) and validate against crystallographic data .
Advanced Questions
Q. What experimental strategies mitigate low yields during oxadiazole ring formation?
Optimize reaction parameters:
- Use microwave-assisted synthesis to accelerate cyclization.
- Introduce electron-withdrawing groups on precursors to enhance reactivity.
- Employ coupling agents (e.g., HATU) for amidoxime activation. Monitor progress via in-situ FTIR or TLC to identify side products .
Q. How can structure-activity relationship (SAR) studies focus on the pyridinyl-oxadiazole moiety?
Design analogs with substitutions at the pyridine 4-position (e.g., halogens, methoxy) and oxadiazole 5-position. Test in kinase inhibition or cytotoxicity assays. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Validate assays with positive controls (e.g., known kinase inhibitors).
- Assess compound solubility (via dynamic light scattering ) and stability (LC-MS).
- Apply multivariate statistical analysis (e.g., PCA) to identify variability sources, as seen in antioxidant activity studies .
Q. What computational methods predict pharmacokinetic properties and metabolic pathways?
Use SwissADME for solubility/logP predictions and CYP450 docking to identify metabolic hotspots. Compare with environmental fate studies of analogous compounds to infer persistence .
Q. How to address crystallographic disorder in the pyrrolidinone ring during refinement?
Collect high-resolution data (≤1.0 Å) and apply SHELXL’s PART/SUMP restraints to model disorder. Use anisotropic displacement parameters and validate with R-factor convergence checks. SHELX’s robustness in handling small-molecule disorders is well-documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
